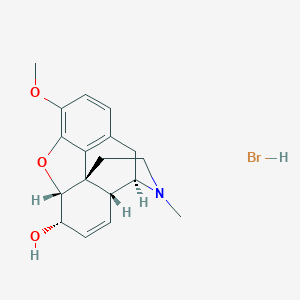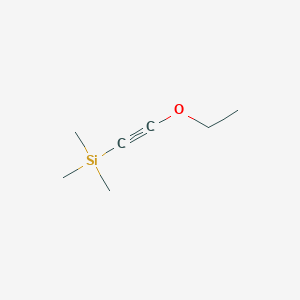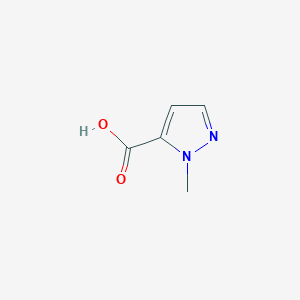
Sodium mentholate
Vue d'ensemble
Description
Sodium mentholate is a chemical compound with the molecular formula C10H19NaO . It is formed by the reaction of menthol with sodium hydroxide and is commonly used as a reagent in organic chemistry.
Molecular Structure Analysis
The molecular structure of Sodium mentholate is described by its IUPAC name: sodium; (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-olate . The molecular weight is 178.25 g/mol . The InChI and SMILES notations provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
Sodium mentholate is a colorless amorphous fine powder, sensitive to oxygen, and flammable . It is soluble in methanol, ethanol, and water . Upon decomposition, it forms methanol and sodium hydroxide .Applications De Recherche Scientifique
Menthol has analgesic properties and can decrease pain hypersensitivity. It works by activating γ-aminobutyric acid type A receptors and blocking voltage-gated sodium and calcium channels, reducing neuronal excitability (Pan et al., 2012).
Menthol and thymol block voltage-activated sodium currents, suggesting their role in antinociceptive and local anesthetic effects. This blocking action is similar in potency to the local anesthetic lidocaine (Haeseler et al., 2002).
Smoking mentholated cigarettes inhibits nicotine metabolism, leading to slower oxidative metabolism to cotinine and slower glucuronide conjugation. This finding is significant for understanding the impact of mentholated cigarettes on systemic nicotine exposure (Benowitz et al., 2004).
Menthol is researched for its performance-enhancing properties in athletic performance, particularly in endurance exercise. It may impact performance through its thermal, ventilatory, analgesic, and arousing properties (Stevens & Best, 2017).
Menthol has been studied as a transdermal enhancer for drugs like diclofenac sodium, indicating its potential role in improving the delivery of therapeutic agents through the skin (Liang et al., 2017).
Menthol's cytotoxic effects on cancer cells and its impact on the growth of malignant cells are also areas of research. It has been shown to interact synergistically with GABA receptors and sodium ion channels, leading to analgesic effects (Farco & Grundmann, 2012).
Menthol's impact on smoking behavior has been a subject of study, indicating that it may increase the reinforcing effects of nicotine and impact nicotine addiction and smoking behavior (Ahijevych & Garrett, 2010).
In gastrointestinal research, menthol has been shown to induce spasmolytic effects in human colon circular muscle, inhibiting contractions through the block of Ca2+ influx through L-type Ca2+ channels (Amato et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O.Na/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6H2,1-3H3;/q-1;+1/t8-,9+,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMDLQGFGSQOLM-YMQJAAJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)[O-])C(C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)[O-])C(C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium mentholate | |
CAS RN |
19321-38-1 | |
| Record name | Sodium mentholate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019321381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, sodium salt (1:1), (1R,2S,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium mentholate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-Azaspiro[2.5]octane](/img/structure/B92205.png)
